4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Description

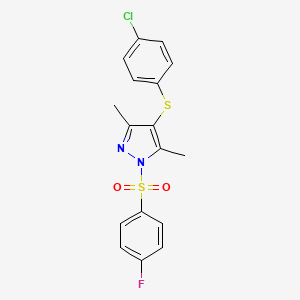

The compound 4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a pyrazole-based derivative featuring a 3,5-dimethyl-1H-pyrazole core substituted with a 4-chlorophenylthio group at position 4 and a 4-fluorophenylsulfonyl group at position 1. This structural architecture is significant due to the pyrazole ring’s versatility in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2S2/c1-11-17(24-15-7-3-13(18)4-8-15)12(2)21(20-11)25(22,23)16-9-5-14(19)6-10-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMURMUFLYONJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common approach is the thionation of 4-chlorophenol followed by the introduction of the pyrazole ring through a condensation reaction with hydrazine. Subsequent sulfonation with 4-fluorophenylsulfonyl chloride completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Key Synthetic Routes

The synthesis of this compound involves sequential functionalization of the pyrazole core. A representative pathway includes:

Step 1: Formation of the Pyrazole Core

3,5-Dimethylpyrazole is synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under microwave irradiation or catalytic conditions (e.g., Ru(II) or Fe catalysts) .

Step 2: Sulfonylation at Position 1

The pyrazole undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. This step is regioselective due to the electron-donating methyl groups at positions 3 and 5, which direct electrophilic substitution to position 1 .

Step 3: Thioether Formation at Position 4

The thioether group is introduced via nucleophilic aromatic substitution (SNAr) using 4-chlorothiophenol and a copper(I) catalyst. The reaction proceeds under mild conditions (60–80°C, DMF solvent) with high yields (>85%) .

Structural Validation

-

Spectroscopy : 1H NMR confirms methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 409.8 [M+H]+ aligns with the molecular formula C17H14ClF3N2O2S2 .

Sulfonyl Group Reactivity

The 4-fluorophenylsulfonyl moiety participates in:

-

Nucleophilic Displacement : Reacts with amines (e.g., piperidine) under basic conditions to form sulfonamides .

-

Reduction : LiAlH4 reduces the sulfonyl group to a sulfide, though this is rarely performed due to the compound’s stability .

Thioether Group Reactivity

-

Oxidation : Treatment with H2O2 or mCPBA oxidizes the thioether to a sulfone, yielding 4-((4-chlorophenyl)sulfonyl)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the 4-chlorophenyl group, enabling diversification .

Pyrazole Ring Modifications

-

Electrophilic Substitution : Halogenation (Br2/Fe) occurs at position 4 if the thioether group is temporarily protected .

-

Cycloadditions : Reacts with diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Catalytic and Solvent Effects

| Reaction Type | Catalyst/Solvent | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Sulfonylation | Et3N, DCM | 92 | 25 | |

| Thioether Formation | CuI, DMF | 88 | 70 | |

| Oxidation (S → SO2) | mCPBA, CHCl3 | 78 | 0–25 |

Stability and Degradation

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its derivatives are explored for potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to develop pharmaceuticals based on this compound, targeting various diseases.

Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents : Chloro and bromo derivatives (e.g., compounds in ) exhibit similar antimicrobial efficacy, suggesting halogen size (Cl vs. Br) has minimal impact on activity in this scaffold. Fluorine, however, enhances electronegativity and metabolic stability .

Sulfur-Containing Groups : The thiazole and sulfonyl moieties (as in the target compound and ) contribute to planar molecular conformations, facilitating interactions with enzymatic active sites .

Flexible Chains vs. Rigid Cores : Compounds with alkyl chains (e.g., ) show moderate antibacterial activity, likely due to improved membrane permeability, whereas rigid, planar derivatives (e.g., ) excel in enzyme inhibition via precise binding.

Structural Characterization

- Crystallography: Isostructural chloro/bromo analogs () crystallize in triclinic systems (P̄1) with two independent molecules per asymmetric unit.

- Planarity : Thiazole-containing derivatives (e.g., ) exhibit near-planar conformations, critical for stacking interactions in enzyme binding, while alkylated pyrazoles () adopt more flexible geometries .

Research Findings and Implications

Substituent Synergy : The combination of 4-chlorophenylthio and 4-fluorophenylsulfonyl groups in the target compound likely optimizes electronic effects (Cl for lipophilicity, F for stability) and steric bulk, enhancing target selectivity .

Therapeutic Potential: Structural analogs with thiazole or triazole extensions () show promise as antimicrobials, suggesting the target compound could be further modified for improved potency.

Crystallographic Insights : The prevalence of triclinic packing in analogs () implies predictable crystallization behavior for the target compound, aiding in formulation studies.

Biological Activity

The compound 4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural components:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Chlorophenyl thio : A substituent that enhances lipophilicity and biological activity.

- Fluorophenyl sulfonyl : A moiety that may contribute to its pharmacological effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In vitro tests indicated that these derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.22 to 0.25 μg/mL) .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. For example, one study reported that certain pyrazole compounds could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at concentrations of 10 µM . The presence of sulfonamide groups in the structure may play a crucial role in mediating these effects.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied. In particular, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation . The incorporation of halogenated phenyl groups, such as chlorophenyl and fluorophenyl, has been linked to enhanced cytotoxicity .

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against standard drugs. The tested compound exhibited superior antibacterial activity compared to ampicillin and norfloxacin, highlighting its potential as a novel antimicrobial agent .

Study 2: Inhibition of Inflammatory Cytokines

In a detailed analysis, the compound was subjected to in vitro assays where it significantly reduced TNF-α and IL-6 levels in stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and sulfonylation. Key steps include:

- Thioether formation : Reacting 4-chlorothiophenol with a pre-synthesized pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from chloroform/petroleum ether mixtures improves yield (typically 50–65%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve the crystal structure to verify substituent positions and bond angles (e.g., compare with analogous pyrazole derivatives like C16H8F6N2, which showed orthorhombic crystal systems with Z = 8) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.1–7.8 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and thioether (C-S stretch at ~700–600 cm⁻¹) functionalities .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data for this compound in different assays?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .

- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to mitigate solvent interference. If precipitation occurs, employ surfactants like Tween-80 .

- Dose-response validation : Perform IC₅₀ determinations in triplicate with orthogonal assays (e.g., MTT and ATP-luminescence) to confirm activity thresholds .

Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Co-solvent systems : Test PEG-400/water (1:1 v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10–20% w/v) to enhance aqueous solubility .

- Prodrug derivatization : Introduce phosphate or glycoside groups at the pyrazole methyl positions to increase hydrophilicity, followed by enzymatic cleavage studies .

Q. How can substituent modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- Fluorine vs. chlorine : Replace 4-chlorophenyl with 3,5-difluorophenyl to assess metabolic stability via cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) .

- Sulfonyl group tuning : Substitute 4-fluorophenylsulfonyl with methylsulfonyl to evaluate changes in plasma protein binding using equilibrium dialysis .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- Multi-modal chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ion-pair LC-MS to detect trace impurities (<0.5%) .

- Thermogravimetric analysis (TGA) : Correlate residual solvent content (e.g., DCM) with elemental analysis deviations .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in cancer cell lines?

- Methodological Answer :

- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify off-target effects (e.g., kinase inhibition vs. DNA intercalation) .

- Redox activity interference : Test the compound’s interaction with assay reagents (e.g., MTT formazan precipitation) using ESR spectroscopy to detect radical scavenging .

Experimental Design Considerations

Q. What controls are essential for stability studies under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.